molecular formula C11H18O3 B13833708 Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate CAS No. 31045-09-7

Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13833708
CAS No.: 31045-09-7
M. Wt: 198.26 g/mol
InChI Key: DTSQPPVGQIJERI-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . Its structure features a spirocyclic system containing an oxirane ring, a motif of interest in medicinal chemistry and synthetic organic chemistry . As a building block, this compound is valuable for researchers developing novel synthetic pathways and exploring structure-activity relationships in heterocyclic chemistry . The provided SMILES notation is CCOC(=O)C1(C2(O1)CCCCC2)C, and the InChIKey is DTSQPPVGQIJERI-UHFFFAOYSA-N . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

31045-09-7

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-13-9(12)10(2)11(14-10)7-5-4-6-8-11/h3-8H2,1-2H3

InChI Key

DTSQPPVGQIJERI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2(O1)CCCCC2)C

Origin of Product

United States

Preparation Methods

Cyclization via Trimethylsulfoxonium Ylide Reaction

One of the most reported methods for synthesizing ethyl 1-oxaspiro[2.5]octane-2-carboxylate derivatives, including the methyl-substituted variant, involves the reaction of ethyl 4-oxocyclohexanecarboxylate with trimethylsulfoxonium iodide in the presence of a strong base such as potassium tert-butoxide in dimethyl sulfoxide (DMSO). This reaction proceeds via a Corey–Chaykovsky-type cyclopropanation and ring expansion mechanism to form the oxaspiro structure.

  • Reaction Conditions:
    • Solvent: Dimethyl sulfoxide (DMSO)
    • Base: Potassium tert-butoxide
    • Temperature: Ambient (~20°C)
    • Reaction Time: Overnight stirring
  • Yield: Approximately 65%
  • Notes: The product is typically obtained as a mixture of cis/trans isomers in a ratio of about 65:35, which can be characterized by NMR spectroscopy (1H NMR δ 4.06 ppm for ethoxy protons, multiplets for ring protons).

Multi-Step Industrial Synthesis

Industrial synthesis of spirocyclic esters similar to ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves:

  • Formation of the spirocyclic core from cyclohexanone derivatives through cyclization reactions.
  • Introduction of methyl substituents via alkylation or substitution reactions.
  • Esterification using ethyl chloroformate or related reagents in the presence of bases such as triethylamine.
  • Chlorination or other functional group modifications to tailor the compound for specific applications.

  • Reaction Conditions:

    • Controlled temperature and solvent systems (e.g., ethanol, water mixtures)
    • Use of bases (triethylamine) to facilitate ester formation
    • Multi-step process with purification at each stage
  • Yield: Optimized for high purity and yield, typically over 60% per step depending on conditions.

Data Table Summarizing Key Preparation Methods

Method Starting Materials Key Reagents Solvent Temperature Time Yield (%) Notes
Corey–Chaykovsky Cyclization Ethyl 4-oxocyclohexanecarboxylate, Trimethylsulfoxonium iodide Potassium tert-butoxide DMSO 20°C (room temp) Overnight 65 Cis/trans isomer mixture (65:35)
Microwave-Assisted Amination Ethyl 1-oxaspiro[2.5]octane-6-carboxylate, Aniline None (base not specified) tert-Butyl alcohol 150°C (microwave) 1 hour Up to 94 Used for amino derivatives, demonstrates scaffold stability
Industrial Multi-Step Synthesis Cyclohexanone derivatives, Alkylating agents Triethylamine, Ethyl chloroformate Ethanol/Water mixture Reflux Several hours >60 per step Multi-step with chlorination and esterification

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the formation of more complex molecules through various chemical reactions, such as oxidation, reduction, and substitution. These reactions can lead to the synthesis of derivatives that possess distinct functional groups, enhancing the compound's utility in developing new materials and pharmaceuticals.

Reactions Overview
The compound can undergo several types of reactions:

  • Oxidation: Utilizing reagents like potassium permanganate to introduce additional functional groups.
  • Reduction: Employing reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
  • Substitution: Nucleophilic substitution reactions can replace the ester group with other nucleophiles, facilitating the creation of diverse derivatives.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateHydroxylated derivatives
ReductionLithium aluminum hydrideAlcohols
SubstitutionAmines or thiolsAmides or thioesters

Biological Research

Therapeutic Potential
Research into the biological activity of this compound has revealed potential therapeutic applications. Studies indicate that this compound may interact with various biological systems, leading to effects that could be harnessed in medicinal chemistry.

Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, which can modulate biological pathways. Understanding these interactions is crucial for exploring its potential as a therapeutic agent, particularly in areas such as anti-inflammatory and antimicrobial research.

Industrial Applications

Material Development
In industrial contexts, this compound is being investigated for its role in developing new materials with unique properties. Its spirocyclic structure contributes to the design of polymers and coatings that exhibit enhanced performance characteristics.

Case Studies
Several studies have documented the use of this compound in developing novel materials:

  • Polymer Synthesis: Researchers have explored its incorporation into polymer matrices to improve mechanical strength and thermal stability.
  • Coating Technologies: The compound has been tested as an additive in coatings to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed mechanisms are often studied in the context of specific applications, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Structural Similarities and Variations

Spirocyclic compounds with 1-oxaspiro[2.5]octane cores are diverse, with variations in substituents and ring modifications. Key analogs include:

Compound Name Substituents/Ring Modifications Molecular Formula Molecular Weight (g/mol) CAS Number
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate No methyl substituent C₁₀H₁₆O₃ 184.23 6975-17-3
Ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate Butyl substituent at position 2 C₁₄H₂₄O₃ 240.34 5445-41-0
Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate tert-Butyl at position 6 C₁₅H₂₆O₃ 254.36 -
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate Additional oxygen atom (dioxaspiro) C₁₁H₁₈O₄ 214.26 1544375-49-6
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate Difluoro substituents at position 6 C₁₁H₁₆F₂O₂ 218.24 1447942-88-2

Key Observations :

  • Electron-Withdrawing Groups : Fluorine atoms (e.g., in the 6,6-difluoro analog) alter electronic properties, affecting reactivity and stability .
  • Ring Modifications : Additional oxygen atoms (dioxaspiro) introduce polarity, influencing solubility and metabolic pathways .

Physical and Chemical Properties

Property Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate Ethyl 2-butyl Analog Ethyl 6,6-difluoro Analog
Boiling Point (°C) Not reported 305.8 Not reported
Density (g/cm³) Not reported 1.03 Not reported
Flash Point (°C) Not reported 124.6 Not reported
Melting Point (°C) Not reported Not reported Not reported
LogP (Partition Coeff.) Estimated ~1.5 (based on structure) 3.21 Not reported

Key Observations :

  • The butyl analog exhibits higher lipophilicity (LogP = 3.21) compared to the methyl variant, which may enhance membrane permeability in biological systems .
  • The density of the butyl analog (1.03 g/cm³) suggests compact molecular packing despite its larger size .

Biological Activity

Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C11H18O3C_{11}H_{18}O_3 and a molecular weight of approximately 198.26 g/mol. The compound features a spirocyclic framework that contributes to its conformational dynamics, influencing its interactions with biological targets.

The biological activity of this compound is thought to involve interactions with specific enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity or receptor function, leading to various biochemical effects. The exact pathways remain under investigation, but the spiro structure allows it to fit into unique binding sites, potentially affecting metabolic processes.

Biological Activities

Research indicates that compounds within the oxaspiro[2.5]octane family exhibit a range of biological activities, including:

  • Antimicrobial Activity : this compound has been investigated for its potential to inhibit microbial growth.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition : Studies suggest potential as an enzyme inhibitor, which could be beneficial in drug development for various conditions.

Summary of Biological Activities

Activity TypeDescriptionResearch Findings
AntimicrobialInhibits growth of certain bacteriaPreliminary studies indicate effectiveness
Anti-inflammatoryReduces inflammation in cellular modelsUnder investigation; potential therapeutic use
Enzyme inhibitionModulates enzyme activitySpecific targets yet to be fully elucidated

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition, suggesting potential as a lead compound for antibiotic development.
  • Anti-inflammatory Research : Another study explored the anti-inflammatory effects of this compound using in vitro models. The results demonstrated a reduction in pro-inflammatory cytokines, indicating its potential for treating inflammatory conditions.
  • Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorders.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • In vivo studies to assess efficacy and safety.
  • Exploration of structural analogs to enhance biological activity.

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodCatalystYield (%)Purity (%)Reference
CyclopropanationRh₂(OAc)₄65–7590–95
EsterificationH₂SO₄ (cat.)80–8585–90
Continuous FlowPd/C90–9595–99

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMR (CDCl₃)δ 1.25 (t, 3H, CH₂CH₃)Ethyl group
δ 1.45 (s, 3H, CH₃)Methyl substituent
¹³C NMRδ 170.5 (C=O)Ester carbonyl
FT-IR1725 cm⁻¹C=O stretch

Q. Table 3. Biological Activity Data

Assay TypeResult (IC₅₀)Cell LineReference
Cytotoxicity15 µMHepG2
Antimicrobial25 µME. coli (ATCC)

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